Ntpan-MI

Proteostasis Protein misfolding Subcellular polarity

NTPAN-MI (CAS No. 2411398-95-1) is a synthetic fluorogenic probe that functions as a 'molecular chameleon' with a tetraphenylethene-based push-pull system and a maleimide reactive group.

Molecular Formula C29H26N4O2
Molecular Weight 462.5 g/mol
Cat. No. B12365480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNtpan-MI
Molecular FormulaC29H26N4O2
Molecular Weight462.5 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C(=C(C#N)C2=CC=C(C=C2)N3C(=O)C=CC3=O)C4=CC=C(C=C4)N(C)C
InChIInChI=1S/C29H26N4O2/c1-31(2)23-11-7-21(8-12-23)29(22-9-13-24(14-10-22)32(3)4)26(19-30)20-5-15-25(16-6-20)33-27(34)17-18-28(33)35/h5-18H,1-4H3
InChIKeyCGOIFUPZTOUIMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for NTPAN-MI: A Dual-Modal Fluorogenic Probe for Quantifying Proteome Unfolding and Subcellular Polarity


NTPAN-MI (CAS No. 2411398-95-1) is a synthetic fluorogenic probe that functions as a 'molecular chameleon' with a tetraphenylethene-based push-pull system and a maleimide reactive group [1]. Its excitation wavelength is 405 nm, and it is selectively activated upon covalently labeling cysteine thiols that become exposed on unfolded proteins, thereby reporting the extent of proteostasis disruption . Distinct from single-mode thiol probes, NTPAN-MI provides a second orthogonal readout: its emission profile is solvatochromic, enabling the simultaneous mapping of local subcellular polarity (dielectric constant) through spectral phasor analysis .

Procurement Justification for NTPAN-MI: Why In-Class Probes Cannot Substitute for This Dual-Modal Sensor


Generic substitution of proteostasis probes fails due to the fundamental difference between single-modal and dual-modal detection. Common thiol-reactive probes such as TPE-MI (Tetraphenylethene maleimide) measure unfolded protein load exclusively via fluorescence intensity changes upon thiol binding, but lack the solvatochromic push-pull group required for simultaneous polarity sensing [1]. Conversely, polarity-sensitive solvatochromic dyes lack the selective thiol-reactive activation mechanism and may generate background signal regardless of protein folding state. NTPAN-MI integrates both mechanisms—thiol-dependent fluorescence turn-on AND polarity-dependent spectral shift—into a single molecular entity, providing two orthogonal readouts from one staining procedure [2]. This dual-modality eliminates the need for parallel experiments with multiple probes and ensures that polarity measurements are spatially and temporally correlated with sites of actual proteome unfolding, a capability not achievable through sequential or separate staining protocols [3].

Quantitative Comparative Evidence for Selecting NTPAN-MI Over Alternative Proteostasis Probes


Dual-Modal Sensing Capability Versus Single-Mode Thiol Probes (TPE-MI)

NTPAN-MI provides two orthogonal readouts—thiol-dependent fluorescence turn-on AND polarity-dependent spectral shift—from a single probe molecule, whereas TPE-MI and related tetraphenylethene maleimide probes report only on unfolded protein load via fluorescence intensity [1]. The push-pull electronic group engineered into NTPAN-MI enables solvatochromic emission shifts that correlate with local dielectric constant; TPE-MI lacks this functional moiety entirely [2].

Proteostasis Protein misfolding Subcellular polarity

Selective Activation by Denatured Protein Thiols Versus Small Biothiols (Glutathione)

NTPAN-MI requires both covalent labeling of exposed cysteine thiols AND a rigid hydrophobic protein environment (restricted intramolecular rotation) for fluorescence activation . In contrast, simpler thiol-reactive probes may generate signal from small biothiols such as glutathione (GSH, 1-10 mM intracellular concentration), producing false-positive background [1]. NTPAN-MI showed minimal fluorescence increase when incubated with GSH, whereas denatured β-lactoglobulin (exposing buried thiols) produced substantial fluorescence enhancement .

Probe selectivity Cysteine exposure False-positive mitigation

Excitation at 405 nm for Broad Laser Line Compatibility

NTPAN-MI was selected for detailed studies specifically due to its photophysical compatibility with the 405 nm excitation sources that are standard in commonly used cell imaging instruments [1]. This excitation wavelength aligns with the 405 nm laser lines present on most confocal microscopy platforms, eliminating the need for specialized or customized laser configurations . In contrast, TPE-MI requires 350 nm excitation [2], a wavelength that is not a standard laser line on most confocal systems and often necessitates UV-capable optics with increased phototoxicity concerns.

Confocal microscopy Live-cell imaging Instrument compatibility

Nuclear Unfolded Proteome Polarity Mapping Versus Cytoplasm-Only Detection

Application of NTPAN-MI in human cell lines enabled, for the first time, the visualization of the unfolded protein load within the nucleus, revealing that the nuclear unfolded proteome consistently experiences a more hydrophilic environment across diverse stress conditions [1]. Previous methods using single-modal probes could only measure unfolded proteins in the cytoplasm [2]. This nuclear-specific insight was obtained without subcellular fractionation or nuclear isolation, preserving the native cellular context [3].

Nuclear proteostasis Stress response Subcellular fractionation

Validated Research Applications of NTPAN-MI: Where the Evidence Supports Prioritized Procurement


Live-Cell Imaging of Proteostasis Disruption in Neurodegeneration and Cancer Models

NTPAN-MI is validated for monitoring proteome stress in live HeLa cells under treatment with proteostasis-disrupting agents including 17-AAG (Hsp90 inhibitor), MG132 (proteasome inhibitor), and puromycin (premature chain terminator) [1]. The dual-modal readout enables simultaneous quantification of (1) unfolded protein load via fluorescence intensity and (2) subcellular polarity shifts via spectral phasor analysis, providing a multidimensional view of cellular stress responses relevant to neurodegenerative disease and cancer biology [2].

Host Proteome Collapse Analysis During Viral Infection

NTPAN-MI has been demonstrated to reveal the collapse of the host proteome caused by influenza A virus infection, enabling researchers to track how viral hijacking of protein synthesis machinery alters the folding environment of host proteins [1]. This application is particularly valuable for antiviral mechanism studies and for assessing host-directed therapeutic strategies in virology research [2].

Nuclear Proteostasis and Stress Response Mechanism Studies

NTPAN-MI uniquely enables the first visualization of unfolded protein load within the nucleus across diverse stress conditions, revealing that the nuclear unfolded proteome consistently experiences a more hydrophilic environment [1]. This capability supports investigations into nuclear-specific stress response pathways, transcription factor regulation, and the role of nucleolar proteostasis in diseases such as cancer and ribosomopathies [2].

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